molecular formula C7H16OSi B1338054 (1-Ethoxyvinyl)-trimethylsilane CAS No. 81177-92-6

(1-Ethoxyvinyl)-trimethylsilane

Cat. No.: B1338054
CAS No.: 81177-92-6
M. Wt: 144.29 g/mol
InChI Key: HOWKEIKHKKBKLE-UHFFFAOYSA-N
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Description

(1-Ethoxyvinyl)-trimethylsilane is an organosilicon compound characterized by the presence of an ethoxyvinyl group attached to a trimethylsilane moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, making it a valuable reagent in various chemical transformations.

Scientific Research Applications

(1-Ethoxyvinyl)-trimethylsilane finds applications in multiple scientific fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is utilized in the synthesis of bioactive molecules and as a protective group in peptide synthesis.

    Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug intermediates.

    Industry: The compound is employed in the production of specialty chemicals and materials, including coatings and adhesives.

Safety and Hazards

Tributyl(1-ethoxyvinyl)tin is classified as hazardous. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Ethoxyvinyl)-trimethylsilane can be synthesized through several methods. One common approach involves the reaction of vinyltrimethylsilane with ethyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxyvinyl)-trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silane derivatives.

    Substitution: It participates in substitution reactions, where the ethoxyvinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Trimethylsilane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Comparison with Similar Compounds

    Vinyltrimethylsilane: Similar in structure but lacks the ethoxy group, making it less reactive in certain transformations.

    Ethoxyvinylsilane: Contains an ethoxyvinyl group but differs in the silicon substituents, affecting its reactivity and stability.

    Trimethylsilyl Ethyl Ether: Another related compound with different reactivity due to the presence of an ether linkage.

Uniqueness: (1-Ethoxyvinyl)-trimethylsilane stands out due to its unique combination of an ethoxyvinyl group and a trimethylsilane moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

1-ethoxyethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-6-8-7(2)9(3,4)5/h2,6H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWKEIKHKKBKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510779
Record name (1-Ethoxyethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81177-92-6
Record name (1-Ethoxyethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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